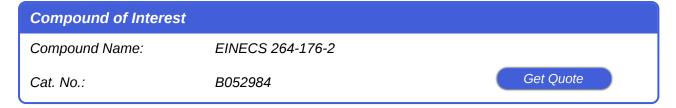


Illuminating Biology: Indocyanine Green for In Vivo Small Animal Imaging

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Indocyanine Green (ICG) is a versatile and FDA-approved near-infrared (NIR) fluorescent dye with extensive applications in preclinical in vivo small animal imaging.[1][2] Its favorable safety profile, rapid pharmacokinetics, and spectral properties in the NIR window—where tissue autofluorescence is minimized and light penetration is maximized—make it an invaluable tool for a range of research applications, from oncology to vascular biology.[1][3] This document provides detailed application notes and standardized protocols for utilizing ICG in small animal imaging, complete with quantitative data summaries and visual workflows to guide researchers in their experimental design.

Core Principles of ICG Imaging

ICG is a water-soluble, tricarbocyanine dye that exhibits peak absorption and emission in the NIR spectrum, typically around 800 nm for absorption and 830 nm for emission in blood.[4][5] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, confining it to the vascular compartment.[4][6] This property is fundamental to many of its imaging applications. Clearance is almost exclusively hepatic, with a short half-life of approximately 3 to 4 minutes in species with normal liver function.[4] The dye's accumulation in specific tissues can be attributed to several mechanisms, including the enhanced permeability and retention (EPR) effect in tumors, lymphatic drainage, and general vascular perfusion.[2]



Key Applications and Quantitative Data

ICG's utility in small animal imaging spans several key research areas. The following tables summarize typical quantitative parameters for these applications.

Table 1: Angiography

Parameter	Mouse	Rat	Citation
ICG Dosage	1-2 mg/kg	1-2 mg/kg	[7][8]
Administration	Intravenous (tail vein)	Intravenous (tail vein)	[9]
Imaging Window	Immediately post- injection up to 15 minutes	Immediately post- injection up to 15 minutes	[10]
Excitation/Emission	~780 nm / ~830 nm	~780 nm / ~830 nm	[10]

Table 2: Lymph Node Mapping

Parameter	Mouse	Rat	Dog	Citation
ICG Dosage	0.5-1 mg/kg	0.5-1 mg/kg	0.5 mg/mL (1 mL volume)	[11]
Administration	Subcutaneous/In tradermal near the area of interest	Subcutaneous/In tradermal near the area of interest	Oral mucosal injection	[1][11]
Imaging Window	5-60 minutes post-injection	5-60 minutes post-injection	4-15 minutes post-injection	[11][12]
Excitation/Emissi on	~780 nm / ~830 nm	~780 nm / ~830 nm	~780 nm / ~830 nm	[10]

Table 3: Tumor Imaging



Parameter	Mouse	Rat	Citation
ICG Dosage	1-10 mg/kg	1-10 mg/kg	[1][2][13]
Administration	Intravenous (tail vein)	Intravenous (tail vein)	[2]
Imaging Window	15 minutes to 24 hours post-injection	15 minutes to 24 hours post-injection	[2][10][13]
Excitation/Emission	~780 nm / ~830 nm	~780 nm / ~830 nm	[10]

Experimental Protocols

The following are detailed protocols for the primary applications of ICG in small animal imaging.

Protocol 1: In Vivo Angiography

This protocol outlines the steps for visualizing blood flow and vascular integrity in small animals.

Materials:

- Indocyanine Green (ICG) powder
- Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
- Anesthetic agent (e.g., isoflurane)
- In vivo imaging system with NIR fluorescence capabilities
- · Animal restrainer and heating pad
- · Syringes and needles for injection

Methodology:

• ICG Preparation: Prepare a stock solution of ICG by dissolving the lyophilized powder in Sterile Water for Injection or PBS to a concentration of 5 mg/mL.[14] Further dilute the stock



solution to the desired final concentration for injection (typically 0.1-0.5 mg/mL). Protect the solution from light.

- Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
 Place the animal on the imaging stage, ensuring it is kept warm with a heating pad. If necessary, remove fur from the area of interest to minimize light scattering.[9]
- Image Acquisition Setup: Position the animal in the in vivo imaging system. Set the excitation and emission filters appropriate for ICG (e.g., excitation ~780 nm, emission ~830 nm).
- Baseline Imaging: Acquire a baseline fluorescence image before ICG injection to account for any autofluorescence.
- ICG Administration: Administer the prepared ICG solution via intravenous injection (e.g., tail vein) at a dose of 1-2 mg/kg.
- Dynamic Imaging: Immediately begin acquiring a series of images to capture the vascular filling phase. Continue imaging for up to 15 minutes to observe the distribution and initial clearance of the dye.



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ICG Angiography Experimental Workflow

Protocol 2: Sentinel Lymph Node Mapping

This protocol details the procedure for identifying draining lymph nodes from a specific anatomical site.

Materials:

Indocyanine Green (ICG) powder



- · Sterile Water for Injection or PBS
- Anesthetic agent
- In vivo imaging system
- Syringes and needles for injection (e.g., 30-gauge)

Methodology:

- ICG Preparation: Prepare a sterile ICG solution at a concentration of 0.5 mg/mL.[11]
- Animal Preparation: Anesthetize the animal and position it to allow clear access to the injection site and the expected lymphatic drainage basin.
- ICG Administration: Inject a small volume (e.g., 20-50 μL) of the ICG solution subcutaneously or intradermally near the region of interest (e.g., footpad, mammary fat pad).
 [1]
- Image Acquisition: Begin imaging approximately 5 minutes post-injection.[12] Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to visualize the lymphatic channels and the accumulation of ICG in the sentinel lymph nodes.[12]



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ICG Lymph Node Mapping Workflow

Protocol 3: Tumor Imaging

This protocol describes how to visualize tumors by leveraging the EPR effect.

Materials:



- Indocyanine Green (ICG) powder
- Sterile Water for Injection or PBS
- Tumor-bearing animal model
- Anesthetic agent
- In vivo imaging system
- Syringes and needles for injection

Methodology:

- ICG Preparation: Prepare a sterile ICG solution at a concentration appropriate for the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
- Animal Preparation: Anesthetize the tumor-bearing animal and place it in the imaging system.
- Baseline Imaging: Acquire a pre-injection fluorescence image of the tumor and surrounding tissue.
- ICG Administration: Administer the ICG solution intravenously at a dose ranging from 1 to 10 mg/kg.[2][13] The optimal dose may vary depending on the tumor model and imaging system sensitivity.
- Image Acquisition: Acquire images at various time points post-injection, such as 15 minutes,
 1, 4, 8, 12, and 24 hours, to determine the optimal imaging window for maximal tumor-to-background contrast.[13]





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ICG Tumor Imaging Workflow

Data Analysis and Interpretation

Quantitative analysis of ICG fluorescence intensity is crucial for obtaining meaningful results. Regions of interest (ROIs) should be drawn around the target tissue (e.g., vessel, lymph node, tumor) and a background area to calculate metrics such as signal-to-background ratio (SBR) or tumor-to-background ratio (TBR). This allows for the normalization of data and comparison between different animals and experimental groups.

Conclusion

Indocyanine Green is a powerful and clinically relevant fluorescent probe for in vivo small animal imaging. Its versatility enables the non-invasive assessment of physiological and pathological processes in real-time. By following standardized protocols and carefully considering experimental parameters, researchers can effectively leverage ICG to generate robust and reproducible data in their preclinical studies.

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